molecular formula C8H11N3O B15228391 7-Methyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one

7-Methyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one

Cat. No.: B15228391
M. Wt: 165.19 g/mol
InChI Key: DRFHPPKJMFEQBB-UHFFFAOYSA-N
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Description

7-Methyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one is a bicyclic heterocyclic compound featuring a pyridazine ring fused with a partially hydrogenated pyridine ring. Its molecular formula is C₈H₉N₃O, with a molecular weight of 163.18 g/mol (derived from ). The compound’s core structure is characterized by a nitrogen-rich scaffold, which is often associated with bioactivity in medicinal chemistry. Key derivatives of this class have been investigated for sedative, anticonvulsant, and enzyme-targeting properties .

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

7-methyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8-one

InChI

InChI=1S/C8H11N3O/c1-11-8(12)7-6(5-10-11)3-2-4-9-7/h5,9H,2-4H2,1H3

InChI Key

DRFHPPKJMFEQBB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(CCCN2)C=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate pyridine derivatives under specific conditions. For example, the reaction of 2-aminopyridine with a suitable aldehyde or ketone in the presence of a catalyst can lead to the formation of the desired bicyclic structure .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethylformamide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives .

Scientific Research Applications

7-Methyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Features and Core Modifications

The compound’s closest analogues differ in ring systems, substituents, and hydrogenation patterns. Below is a comparative analysis:

Compound Core Structure Key Substituents Biological Activity
7-Methyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one Pyridazine + pyridine (hydrogenated) 7-Methyl group Sedative, anticonvulsant potential
5-Acetoxy-N⁷-(3-oxobutyl)-pyrido[2,3-d]pyridazin-8(7H)-one Pyridazine + pyridine 5-Acetoxy, N⁷-(3-oxobutyl) Anticonvulsant (metrazole test model)
Pyrido[2,3-d]pyrimidin-7(8H)-ones (e.g., 7-oxo-5-DATHF derivatives) Pyrimidine + pyridine Varied oxo and alkyl substituents Anticancer, antifolate agents
7-Alkanoyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one Pyrimidine + thiophene + pyridine N-acetylated pyrido moiety BET bromodomain inhibitors
3-Bromopyrido[2,3-d]pyridazin-8(7H)-one Pyridazine + pyridine 3-Bromo substituent Intermediate for further functionalization

Key Observations :

  • Ring Systems: Replacement of pyridazine with pyrimidine (e.g., pyrido[2,3-d]pyrimidinones) introduces an additional nitrogen atom, enhancing hydrogen-bonding capacity and altering target selectivity .
  • Hydrogenation : Partial saturation of the pyridine ring (as in the title compound) may enhance metabolic stability compared to fully aromatic analogues .

Pharmacological Activity Comparison

Sedative and Anticonvulsant Effects

The title compound’s derivatives, such as the 5-acetoxy-N⁷-(3-oxobutyl) isomer, exhibit sedative activity (LD₅₀ > 1000 mg/kg in mice) and borderline anticonvulsant effects in metrazole-induced seizure models . In contrast, pyrido[2,3-d]pyrimidinones demonstrate broader applications, including antifolate activity (e.g., 5-DATHF analogues targeting dihydrofolate reductase) and kinase inhibition .

Enzyme and Protein Targeting
  • BET Inhibitors: The N-acetylated pyrido moiety in thieno-pyrimidinone derivatives () is critical for binding to bromodomains, a feature absent in pyridazinyl analogues.
  • Anticancer Activity: Pyrido-pyrimidinones with 7-oxo substituents show potent activity against leukemia cell lines, whereas pyridazinyl compounds are less explored in oncology .

Toxicity and Physicochemical Properties

  • Toxicity: The title compound’s derivatives show low acute toxicity (LD₅₀ > 1000 mg/kg), comparable to pyrido-pyrimidinones .
  • Solubility : The 7-methyl group may enhance lipophilicity compared to polar 3-oxobutyl or acetoxy substituents, affecting blood-brain barrier penetration.

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